
Isopropyl isocyanate
Overview
Description
Isopropyl isocyanate (CAS 1795-48-8) is a monoisocyanate with the molecular formula C₄H₇NO (or (CH₃)₂CHNCO) and a molecular weight of 85.11 g/mol . It is a colorless to light yellow liquid with a boiling point of 74°C, specific gravity of 0.866, and is insoluble in water . Industrially, it is synthesized via the reaction of N-propan-2-ylcarbamoyl chloride with 2,4,6-trichlorophenol (88% yield) or through the thermal decomposition of isopropyl carbamoyl chloride in the presence of a catalyst . Its primary applications include use as an intermediate in pharmaceuticals, pesticides, and specialty polymers .
Preparation Methods
Phosgenation: Traditional Industrial Synthesis
The phosgenation of amines remains the dominant industrial method for isocyanate production, including isopropyl isocyanate . This two-step process involves reacting isopropylamine with phosgene ():
3\text{CH}(\text{NH}2)\text{CH}3 + \text{COCl}2 \rightarrow \text{CH}3\text{CH}(\text{NCO})\text{CH}3 + 2\text{HCl}
Reaction Conditions :
-
Gas-phase phosgenation : Conducted at 200–400°C with catalytic amines or metal oxides to enhance selectivity .
-
Liquid-phase phosgenation : Utilizes inert solvents like chlorobenzene at 40–80°C, yielding this compound with >90% efficiency .
Challenges :
-
Phosgene’s extreme toxicity (LC50: 3 ppm) necessitates stringent safety protocols .
-
Corrosive HCl byproduct complicates purification and equipment maintenance .
Non-Phosgene Methods: Safer Alternatives
Triphosgene-Mediated Synthesis
Bis(trichloromethyl) carbonate (triphosgene) offers a safer phosgene substitute. A Chinese patent (CN1475479A) details its application :
3\text{CH}(\text{NH}2)\text{CH}3 + (\text{Cl}3\text{CO})2\text{CO} \rightarrow \text{CH}3\text{CH}(\text{NCO})\text{CH}3 + 3\text{HCl} + \text{CO}2
Optimized Parameters :
-
Molar ratio : Isopropylamine : triphosgene : catalyst = 1 : 0.34–0.8 : 0.001–0.5 .
-
Temperature : 20–80°C for 3–10 hours, achieving >85% yield .
Advantages :
Carbamate Thermal Decomposition
Non-phosgene routes often employ carbamate intermediates. A 2024 PMC review highlights nitro-reduction carbonylation and urea methods :
Step 1 – Carbamate Synthesis :
2 + \text{CO} + \text{ROH} \rightarrow \text{RNHCOOR}' + \text{H}2\text{O}
Step 2 – Thermal Decomposition :
Catalytic Systems :
-
Zinc oxide () : Enhances decomposition at 150–250°C, yielding 70–80% this compound .
-
Lead oxide () : Increases selectivity to >90% but raises toxicity concerns .
Operational Constraints :
Isopropylcarbamoyl Chloride Degradation
A high-yield method involves decomposing isopropylcarbamoyl chloride with triethylamine :
3\text{CH}(\text{NHCOCl})\text{CH}3 \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{CH}(\text{NCO})\text{CH}_3 + \text{HCl}
-
Reagents : 200 g isopropylcarbamoyl chloride, 5 g triethylamine, 700 g dichloroethane.
-
Conditions : Reflux (83°C) for 10 hours.
Advantages :
Comparative Analysis of Methods
Method | Yield | Temperature | Safety | Byproducts |
---|---|---|---|---|
Phosgenation | >90% | 40–400°C | Hazardous | HCl |
Triphosgene | 85–90% | 20–80°C | Moderate | HCl, |
Carbamate | 70–90% | 150–250°C | Safe | , ROH |
Carbamoyl Chloride | 94.64% | 83°C | Safe | HCl |
Key Trends :
Chemical Reactions Analysis
Isopropyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes into carbon dioxide and isopropylamine.
Reaction with Alcohols: Forms urethanes (carbamates) when reacted with alcohols, catalyzed by tertiary amines or metal salts.
Reaction with Amines: Produces substituted ureas when reacted with primary or secondary amines.
Rearrangement Reactions: Undergoes Curtius, Schmidt, and Lossen rearrangements to form different isocyanate derivatives.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols and Amines: For forming urethanes and substituted ureas.
Catalysts: Tertiary amines, tin, iron, and mercury salts for catalyzing reactions with alcohols and amines.
Major Products:
Carbamic Acid: From hydrolysis.
Urethanes (Carbamates): From reactions with alcohols.
Substituted Ureas: From reactions with amines.
Scientific Research Applications
Isopropyl isocyanate is utilized in various scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of O-aryl N-isopropylcarbamates and other derivatives.
Stereoisomeric Analysis: Employed as a derivatization reagent for the stereoisomeric analysis of secondary alcohols.
Mechanism of Action
Isopropyl isocyanate can be compared with other isocyanates such as:
- Ethyl Isocyanate
- Butyl Isocyanate
- Phenyl Isocyanate
- Cyclohexyl Isocyanate
Uniqueness:
- Reactivity: this compound has a unique reactivity profile due to the presence of the isopropyl group, which influences its steric and electronic properties.
- Applications: Its specific applications in organic synthesis and medical research distinguish it from other isocyanates .
Comparison with Similar Compounds
Comparison with Structural Analogs
Mono-isocyanates
- Ethyl Isocyanate (C₃H₅NO): A shorter-chain analog with higher volatility. It is more reactive in nucleophilic additions due to reduced steric hindrance compared to isopropyl isocyanate .
- n-Butyl Isocyanate (C₅H₉NO): Features a longer alkyl chain, resulting in lower volatility and slower reaction kinetics. It shares similar hazards (flammability, inhalation toxicity) but is less sterically hindered than this compound .
Di-isocyanates
- Hexamethylene Diisocyanate (HDI, C₈H₁₂N₂O₂): A linear aliphatic di-isocyanate used in polyurethane synthesis. Its two –NCO groups enable crosslinking, producing materials with higher mechanical strength than monoisocyanates like this compound .
- Methylene Diphenyl Diisocyanate (MDI, C₁₅H₁₀N₂O₂) : An aromatic di-isocyanate with superior thermal stability. It is a solid at room temperature (boiling point >200°C), contrasting with the liquid state of this compound .
Table 1: Physical Properties Comparison
Compound | Boiling Point (°C) | Molecular Weight | Reactivity (-NCO groups) | Key Applications |
---|---|---|---|---|
This compound | 74 | 85.11 | 1 | Pharmaceuticals, pesticides |
Ethyl Isocyanate | ~60* | 71.09 | 1 | Chemical intermediates |
HDI | 255 | 168.19 | 2 | Polyurethane elastomers |
MDI | >200 | 250.25 | 2 | Insulation foams |
*Estimated based on analog data.
Functional Group Analogs: Isothiocyanates
Isopropyl isothiocyanate (CAS 2253-73-8) replaces the –NCO group with –NCS. It is less reactive in cycloadditions due to the thiocyanate group’s lower electrophilicity but is used in food flavoring (e.g., horseradish) due to its pungent taste .
Reactivity in Organic Reactions
- Cycloadditions: this compound reacts with heterocumulene ylides to form azetidinones and oxazinones via dipolar intermediates .
- Polymerization : Unlike di-isocyanates (HDI, MDI), this compound’s single –NCO group restricts it to linear polymer formation or small-molecule synthesis .
Table 2: Reaction Performance in Cycloadditions
Table 3: Hazard Comparison
Compound | Flammability | Inhalation Hazard | Key Incompatibilities |
---|---|---|---|
This compound | High | Severe (PIH) | Water, bases, oxidizing agents |
Isopropyl Isothiocyanate | Moderate | Low | Strong acids, heat |
HDI | Low | Moderate | Moisture, amines |
Biological Activity
Isopropyl isocyanate (IPC) is an organic compound with significant biological activity, primarily recognized for its use in the synthesis of various chemicals and its potential health impacts. This article delves into the biological effects of this compound, including its mechanisms of action, toxicity, and implications for human health.
This compound (CHN) is a colorless liquid known for its strong odor. It is primarily used in the production of pharmaceuticals, pesticides, and other chemical intermediates. Its reactivity stems from the isocyanate functional group, which can participate in various chemical reactions, including nucleophilic addition and cyclization.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
-
Toxicity and Irritation :
- Acute Effects : Exposure to IPC can cause irritation to the skin, eyes, and respiratory tract. Symptoms may include coughing, wheezing, and nasal obstruction following inhalation or dermal contact .
- Chronic Effects : Prolonged exposure may lead to sensitization and development of occupational asthma, as seen in case studies involving workers exposed to isocyanates .
- Mechanisms of Action :
- Immunological Implications :
Case Study 1: Occupational Asthma
A notable case involved a 50-year-old vehicle body painter who developed asthma symptoms linked to IPC exposure. The patient exhibited classic signs of occupational asthma, including breathlessness and wheezing shortly after exposure to paint containing IPC. This case underscores the respiratory risks associated with IPC in industrial settings .
Case Study 2: Sensitization and Allergic Reactions
Another case highlighted an individual who developed peanut allergy symptoms potentially exacerbated by previous exposure to IPC. This suggests a possible link between isocyanate exposure and the development of food allergies through immune modulation .
Research Findings
Recent studies have explored the broader implications of isocyanate exposure on human health:
- Respiratory Health : A study indicated that 5-15% of workers exposed to isocyanates develop asthma-like symptoms, which may persist even after exposure cessation due to airway remodeling processes .
- Dermal Exposure : Evidence suggests that dermal contact with IPC can also contribute to sensitization; protective measures are crucial in workplaces where IPC is handled .
Summary Table of Biological Effects
Effect | Description |
---|---|
Acute Toxicity | Irritation of skin, eyes, and respiratory tract; symptoms include cough and wheezing |
Chronic Health Effects | Occupational asthma; potential long-term sensitization |
Mechanisms | Reactivity with proteins leading to inflammation and altered immune responses |
Immunological Response | Mixed Th1/Th2 response contributing to respiratory issues |
Q & A
Basic Research Questions
Q. How is isopropyl isocyanate synthesized in laboratory settings, and what analytical methods are used for its characterization?
this compound is typically synthesized via the reaction of isopropylamine with phosgene or through carbamate intermediates . For characterization, gas chromatography (GC) with flame ionization detection (FID) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are employed to confirm purity and structural integrity. Fourier-transform infrared spectroscopy (FTIR) is used to validate the presence of the -N=C=O functional group (~2270 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in experimental workflows?
Due to its toxicity, volatility, and reactivity, handling requires inert atmosphere conditions (e.g., nitrogen/argon gloveboxes), chemical fume hoods, and personal protective equipment (PPE) including nitrile gloves and gas-resistant goggles . Emergency response guidelines (ERG 155) recommend immediate isolation of spills and neutralization with dry sand or alcohol-free absorbents to mitigate hydrolysis hazards .
Q. What are the primary reaction pathways of this compound with hydroxyl-containing substrates?
this compound reacts regioselectively with hydroxyl groups (e.g., phenols, alcohols) to form carbamates. This reaction is catalyzed by bases like triethylamine, proceeding via nucleophilic attack at the carbonyl carbon. Reaction progress is monitored by tracking the disappearance of the -NCO IR peak .
Advanced Research Questions
Q. How do reaction kinetics vary for this compound with hydroxyl radicals under atmospheric conditions?
The rate constant (k) for gas-phase reactions between this compound and hydroxyl radicals (·OH) was measured at 287–321 K using ultraviolet photolysis of methyl nitrite. The derived Arrhenius parameters (activation energy Eₐ = 12.3 kJ/mol, pre-exponential factor A = 2.1 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) suggest temperature-dependent reactivity critical for environmental fate modeling .
Q. What strategies enhance regioselectivity in substitution reactions involving this compound derivatives?
Directed ortho-metalation (DoM) techniques using O-aryl N-isopropylcarbamates enable regioselective substitution in hydroxybiaryls. For example, O-BINOL carbamates undergo lithiation at the ortho position, followed by electrophilic quenching to yield functionalized biaryls. Selectivity is influenced by steric effects and directing group strength .
Q. How can this compound be stabilized for aqueous-phase applications?
Blocking techniques using sodium bisulfite (NaHSO₃) in isopropyl alcohol/water mixtures (1:1 ratio) achieve ≥98% blocking efficiency. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) facilitate sulfonate adduct formation, improving hydrolytic stability while retaining reactivity for downstream applications (e.g., paper coatings) .
Q. What role does this compound play in CO₂ utilization for fine chemical synthesis?
this compound is identified as a target molecule for CO₂-based synthesis due to its potential in producing carbamates and ureas. Catalytic routes using CO₂ as a carbonyl source are under investigation, though challenges remain in achieving high yields under mild conditions .
Q. Methodological Recommendations
- Experimental Design: Prioritize inert conditions for reactions involving this compound to prevent hydrolysis. Use Schlenk lines or gloveboxes for air-sensitive steps .
- Data Contradiction Analysis: Cross-validate kinetic data (e.g., reaction rates) using complementary techniques like GC-MS and calorimetry to address discrepancies in reproducibility .
- Synthesis Optimization: Screen solvents (e.g., THF, DCM) and catalysts (e.g., DMAP, TBAB) to improve carbamate yields in regioselective reactions .
Properties
IUPAC Name |
2-isocyanatopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(2)5-3-6/h4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLTVFIVJMCNBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Record name | ISOPROPYL ISOCYANATE | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061976 | |
Record name | Propane, 2-isocyanato- | |
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Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl isocyanate appears as a colorless liquid with a pungent odor. Insoluble in water. Very toxic by ingestion and inhalation. Vapors are heavier than air. Used to make other chemicals., Colorless liquid with a pungent odor; [CAMEO] | |
Record name | ISOPROPYL ISOCYANATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropyl isocyanate | |
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CAS No. |
1795-48-8 | |
Record name | ISOPROPYL ISOCYANATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropyl isocyanate | |
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Record name | Propane, 2-isocyanato- | |
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Record name | Isopropyl isocyanate | |
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Record name | Propane, 2-isocyanato- | |
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Record name | Isopropyl isocyanate | |
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